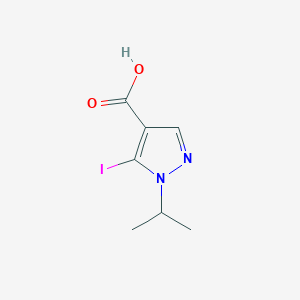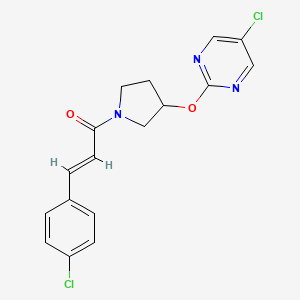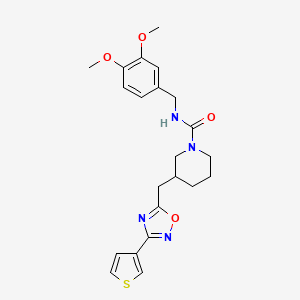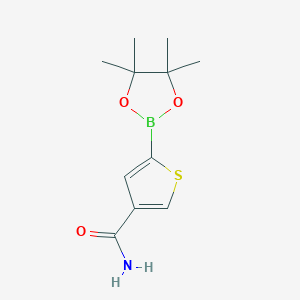![molecular formula C10H8F3N5S2 B2781379 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 338747-58-3](/img/structure/B2781379.png)
4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that features a combination of triazole and thienopyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step processes. One common method starts with the preparation of the thienopyrazole core, followed by functionalization and cyclization to introduce the triazole ring.
Step 1: : Formation of the thienopyrazole core by reacting appropriate thiophene and pyrazole precursors under acidic or basic conditions.
Step 2: : Functionalization with a trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or similar fluorinating agents under conditions such as catalytic copper(II) fluoride.
Step 3: : Cyclization to introduce the triazole ring, often using reagents like hydrazine and carbon disulfide in a polar solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions, including temperature, pressure, and use of catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated processes might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various reactions due to its multiple functional groups and reactive centers.
Oxidation: : Can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to sulfoxide or sulfone derivatives.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: : Halogenation or alkylation reactions facilitated by reagents like N-bromosuccinimide (NBS) or alkyl halides, targeting specific positions on the triazole or thienopyrazole rings.
Common Reagents and Conditions
Reactions typically occur under controlled conditions:
Oxidation: : Mild to moderate temperature and atmospheric pressure.
Reduction: : Low temperature and inert atmosphere to prevent unwanted side reactions.
Substitution: : Solvent choice (e.g., dichloromethane or acetonitrile) and temperature play a critical role in determining reaction efficiency and selectivity.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound and its derivatives can act as catalysts in organic transformations, including C-H activation and cross-coupling reactions.
Materials Science: : Used in the development of new materials with unique electronic or photonic properties.
Biology and Medicine
Antimicrobial Agents: : Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: : Investigated for its cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry
Agriculture: : Possible applications in the formulation of pesticides or herbicides due to its chemical reactivity.
Electronics: : Utilized in the synthesis of organic semiconductors and other electronic components.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability. The triazole and thienopyrazole rings are known for their ability to form stable complexes with metal ions, facilitating their role in catalytic and biological processes.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Trifluoromethyl Group: : Enhances chemical stability and bioavailability.
Thienopyrazole Ring: : Provides unique electronic properties compared to other heterocycles.
Similar Compounds
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol: : Lacks the trifluoromethyl and thienopyrazole groups, resulting in different reactivity and applications.
3-mercapto-5-methyl-4H-1,2,4-triazole: : Another triazole derivative but without the additional functional groups, leading to less versatility in reactions and applications.
Eigenschaften
IUPAC Name |
4-methyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5S2/c1-17-7(14-15-9(17)19)5-3-4-6(10(11,12)13)16-18(2)8(4)20-5/h3H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTHKCCCRANFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NNC(=S)N3C)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(3,4-dimethylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781299.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methoxyethan-1-one](/img/structure/B2781306.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)
![2-methoxy-5-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2781310.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2781316.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
